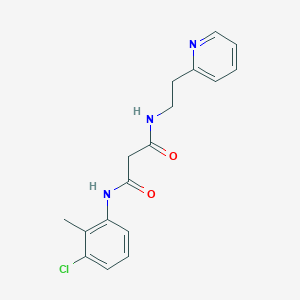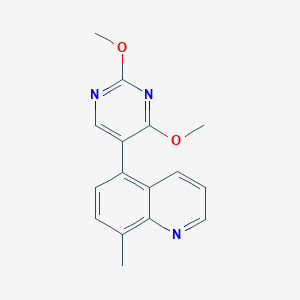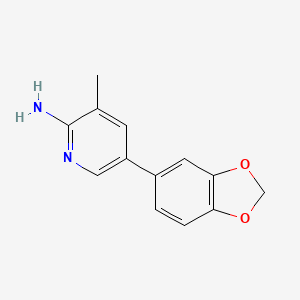
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide (CPMM) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a malonamide derivative that exhibits a broad range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. Additionally, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to have various biochemical and physiological effects. For example, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide is that it exhibits a broad range of biological activities, making it a promising candidate for the development of new drugs. Another advantage is that N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been extensively studied in vitro and in vivo, providing a wealth of information on its biological effects. However, one limitation of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide is that its mechanism of action is not fully understood, which may hinder its clinical development.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide in animal models, which may provide valuable information for its clinical development. Additionally, future studies could investigate the potential use of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide in combination with other drugs for the treatment of cancer, microbial infections, and inflammatory diseases.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide can be synthesized by the reaction of 3-chloro-2-methylbenzoyl chloride and 2-pyridin-2-ylethylamine in the presence of triethylamine. The resulting product is then treated with malonic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has also been studied for its anti-microbial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-pyridin-2-ylethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-14(18)6-4-7-15(12)21-17(23)11-16(22)20-10-8-13-5-2-3-9-19-13/h2-7,9H,8,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQABRSBNWIXNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)


![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5907189.png)
![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)
